(S)-Methyl 2-amino-5-methylhexanoate
Overview
Description
(S)-Methyl 2-amino-5-methylhexanoate is a chiral compound that belongs to the class of amino acid derivatives. It is commonly referred to as L-Leucine methyl ester or L-Methyleucine. This compound is widely used in scientific research applications due to its unique properties and mechanism of action.
Mechanism of Action
The mechanism of action of (S)-Methyl 2-amino-5-methylhexanoate is not fully understood. However, it is believed to act as a regulator of protein synthesis by activating the mTOR signaling pathway. This pathway is responsible for the regulation of various cellular processes such as cell growth, proliferation, and survival.
Biochemical and Physiological Effects
(S)-Methyl 2-amino-5-methylhexanoate has been shown to have various biochemical and physiological effects. It has been reported to increase protein synthesis and enhance muscle growth. This compound has also been shown to improve cognitive function and memory retention.
Advantages and Limitations for Lab Experiments
One of the main advantages of using (S)-Methyl 2-amino-5-methylhexanoate in lab experiments is its ability to enhance protein synthesis. This makes it a valuable tool for studying various cellular processes such as cell growth and proliferation. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to work with in some experiments.
Future Directions
There are several future directions for the use of (S)-Methyl 2-amino-5-methylhexanoate in scientific research. One potential application is in the development of new drugs that target the mTOR signaling pathway. This compound may also have potential therapeutic applications in the treatment of various diseases such as cancer and neurodegenerative disorders. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of science.
Scientific Research Applications
(S)-Methyl 2-amino-5-methylhexanoate is widely used in scientific research applications due to its unique properties. It is commonly used as a chiral building block in the synthesis of various compounds such as peptides and amino acids. This compound is also used as a reagent in the preparation of various derivatives of L-Leucine.
properties
IUPAC Name |
methyl (2S)-2-amino-5-methylhexanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c1-6(2)4-5-7(9)8(10)11-3/h6-7H,4-5,9H2,1-3H3/t7-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCUUVQGLXPIZRL-ZETCQYMHSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC(C(=O)OC)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC[C@@H](C(=O)OC)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40628681 | |
Record name | Methyl 5-methyl-L-norleucinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40628681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Methyl 2-amino-5-methylhexanoate | |
CAS RN |
763877-90-3 | |
Record name | Methyl 5-methyl-L-norleucinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40628681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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